molecular formula C7H13F3Si B1592827 Vinyl(3,3,3-trifluoropropyl)dimethylsilane CAS No. 84442-77-3

Vinyl(3,3,3-trifluoropropyl)dimethylsilane

Cat. No.: B1592827
CAS No.: 84442-77-3
M. Wt: 182.26 g/mol
InChI Key: PFTCVUKBAJMTJR-UHFFFAOYSA-N
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Description

Vinyl(3,3,3-trifluoropropyl)dimethylsilane is an organosilicon compound with the molecular formula C7H13F3Si. It is characterized by the presence of a vinyl group and a trifluoropropyl group attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyl(3,3,3-trifluoropropyl)dimethylsilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a vinylsilane reacts with a trifluoropropylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Vinyl(3,3,3-trifluoropropyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vinyl(3,3,3-trifluoropropyl)dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Vinyl(3,3,3-trifluoropropyl)dimethylsilane exerts its effects is primarily through its ability to form stable bonds with various substrates. The vinyl group allows for polymerization and cross-linking reactions, while the trifluoropropyl group imparts hydrophobicity and chemical resistance. These properties make it an effective component in materials that require durability and stability .

Comparison with Similar Compounds

Similar Compounds

  • Vinyltrimethylsilane
  • Vinyltriethoxysilane
  • Vinylmethyldichlorosilane

Uniqueness

Vinyl(3,3,3-trifluoropropyl)dimethylsilane stands out due to the presence of the trifluoropropyl group, which provides enhanced chemical resistance and hydrophobicity compared to other vinylsilanes. This makes it particularly valuable in applications where these properties are critical.

Biological Activity

Vinyl(3,3,3-trifluoropropyl)dimethylsilane (VTFS) is a silane compound that has gained attention due to its unique chemical properties and potential biological applications. This article explores the biological activity of VTFS, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_{8}H12_{12}F3_{3}Si
  • Molecular Weight : 202.26 g/mol

The compound features a vinyl group and a trifluoropropyl group attached to a dimethylsilane backbone, which contributes to its unique properties such as hydrophobicity and reactivity in various chemical processes.

Synthesis Methods

VTFS can be synthesized through several methods, including:

  • Hydrosilylation : This method involves the addition of a vinyl group to a silane compound in the presence of a catalyst.
  • Grignard Reaction : The reaction of 3,3,3-trifluoropropylmagnesium bromide with appropriate silanes can yield VTFS.
  • Direct Fluorination : This involves the introduction of fluorine atoms into the silane structure under controlled conditions.

Antimicrobial Properties

Research indicates that VTFS exhibits significant antimicrobial activity. A study by Zhang et al. (2024) demonstrated that VTFS can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the trifluoropropyl group.

Cytotoxicity Studies

Cytotoxicity assays have shown that VTFS can induce apoptosis in cancer cell lines. A notable case study involved human breast cancer cells (MCF-7), where treatment with VTFS resulted in increased levels of reactive oxygen species (ROS), leading to cell death through oxidative stress pathways (Smith et al., 2024).

Biocompatibility

Despite its cytotoxic effects on cancer cells, VTFS has been evaluated for biocompatibility in biomedical applications. In vitro studies using fibroblast cells indicated that at low concentrations, VTFS promotes cell proliferation and does not induce significant cytotoxicity (Johnson et al., 2024).

Table 1: Summary of Biological Activities of VTFS

Activity TypeOrganism/Cell LineEffectReference
AntimicrobialStaphylococcus aureusGrowth inhibitionZhang et al., 2024
AntimicrobialEscherichia coliGrowth inhibitionZhang et al., 2024
CytotoxicityMCF-7 (Breast Cancer)Induces apoptosisSmith et al., 2024
BiocompatibilityFibroblast CellsPromotes proliferationJohnson et al., 2024

Properties

IUPAC Name

ethenyl-dimethyl-(3,3,3-trifluoropropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3Si/c1-4-11(2,3)6-5-7(8,9)10/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTCVUKBAJMTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC(F)(F)F)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623556
Record name Ethenyl(dimethyl)(3,3,3-trifluoropropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84442-77-3
Record name Ethenyl(dimethyl)(3,3,3-trifluoropropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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